molecular formula C21H21ClN2O B10974411 N-butyl-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide

N-butyl-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide

Cat. No.: B10974411
M. Wt: 352.9 g/mol
InChI Key: GHVBPCSXZOONJF-UHFFFAOYSA-N
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Description

N-butyl-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide is a synthetic organic compound with a molecular formula of C21H21ClN2O. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Amidation: The final step involves the reaction of the quinoline derivative with butylamine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Chlorine gas for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.

Scientific Research Applications

N-butyl-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-butyl-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21ClN2O

Molecular Weight

352.9 g/mol

IUPAC Name

N-butyl-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide

InChI

InChI=1S/C21H21ClN2O/c1-3-4-12-23-21(25)19-14(2)20(15-8-7-9-16(22)13-15)24-18-11-6-5-10-17(18)19/h5-11,13H,3-4,12H2,1-2H3,(H,23,25)

InChI Key

GHVBPCSXZOONJF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(C(=NC2=CC=CC=C21)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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